6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
CAS No.: 704876-21-1
Cat. No.: VC6381180
Molecular Formula: C21H16F6N4O3S
Molecular Weight: 518.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 704876-21-1 |
|---|---|
| Molecular Formula | C21H16F6N4O3S |
| Molecular Weight | 518.43 |
| IUPAC Name | 6-acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
| Standard InChI | InChI=1S/C21H16F6N4O3S/c1-9(32)31-7-6-13-12(8-31)15(20(22,23)24)14-16(28)17(35-19(14)30-13)18(33)29-10-2-4-11(5-3-10)34-21(25,26)27/h2-5H,6-8,28H2,1H3,(H,29,33) |
| Standard InChI Key | RATNQLDRNVGXDP-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)N)C(F)(F)F |
Introduction
Molecular Architecture and Physicochemical Properties
Core Structural Features
The compound’s backbone consists of a bicyclic thieno[2,3-b]naphthyridine system, which integrates a thiophene ring fused to a 1,6-naphthyridine moiety. Key substituents include:
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6-Acetyl group: Enhances electron-withdrawing effects and potential hydrogen-bonding interactions.
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3-Amino group: Provides a site for functionalization or hydrogen bonding.
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4-Trifluoromethyl and N-[4-(trifluoromethoxy)phenyl] groups: These fluorine-rich substituents increase lipophilicity, improving membrane permeability and metabolic stability .
Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 704876-21-1 |
| Molecular Formula | C<sub>21</sub>H<sub>16</sub>F<sub>6</sub>N<sub>4</sub>O<sub>3</sub>S |
| Molecular Weight | 518.43 g/mol |
| IUPAC Name | 6-Acetyl-3-amino-N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b]naphthyridine-2-carboxamide |
| SMILES | CC(=O)N1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)N)C(F)(F)F |
The presence of two trifluoromethyl groups and a trifluoromethoxyphenyl moiety contributes to a calculated logP value indicative of high lipophilicity, though experimental solubility data remain unavailable.
Synthetic Strategies and Challenges
Retrosynthetic Analysis
While no explicit pathway for this compound is published, analogous 1,6-naphthyridine syntheses suggest a multi-step approach:
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Core Construction: A Heck-type vinylation or Pictet–Spengler cyclization to form the naphthyridine core .
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Functionalization: Introduction of acetyl, amino, and trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions.
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Carboxamide Coupling: Condensation of the carboxylic acid intermediate with 4-(trifluoromethoxy)aniline.
Key Reaction Steps
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Vinylation of Chloropyridine: Ethylene gas-mediated Heck reactions enable efficient C–C bond formation, as demonstrated in related naphthyridine syntheses .
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Cyclization and Amination: Ammonia-mediated cyclization of 2-vinyl-3-acylpyridine intermediates generates dihydronaphthyridine precursors .
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Asymmetric Hydrogenation: Ruthenium-catalyzed transfer hydrogenation establishes stereogenic centers, critical for enantioselective synthesis .
Purification and Scalability
Chromatography-free protocols, such as recrystallization from ethanol or 2-propanol, are favored for industrial-scale production .
Recent Advances and Applications
Drug Candidate Development
Recent studies emphasize fluorinated naphthyridines as candidates for:
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Oncology: ATP-competitive kinase inhibitors targeting EGFR or VEGFR .
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Central Nervous System (CNS) Disorders: Enhanced blood-brain barrier penetration due to fluorinated groups.
Material Science Applications
The compound’s rigid, aromatic core and fluorinated substituents make it a candidate for organic semiconductors or liquid crystals .
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